7-Bromo-2,6-dimethylhept-2-ene
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Overview
Description
7-Bromo-2,6-dimethylhept-2-ene is an organic compound with the molecular formula C9H17Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a heptene chain with two methyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,6-dimethylhept-2-ene typically involves the bromination of 2,6-dimethylhept-2-ene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process begins with the utilization of ethyl isobutyrate, 1,5-dibromopentane, and sodium hydride as key components . The reaction conditions are optimized to achieve high selectivity and yield, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,6-dimethylhept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the heptene chain can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) under controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
7-Bromo-2,6-dimethylhept-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7-Bromo-2,6-dimethylhept-2-ene involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new compounds. In addition reactions, the double bond reacts with electrophiles, resulting in the addition of new groups to the molecule. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: A brominated alkane with similar reactivity in substitution reactions.
2,6-Dimethylhept-2-ene: The non-brominated parent compound, used as a starting material for the synthesis of 7-Bromo-2,6-dimethylhept-2-ene.
1-Bromo-2-methylpropane: Another brominated alkane with comparable chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a bromine atom and a double bond. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H17Br |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
7-bromo-2,6-dimethylhept-2-ene |
InChI |
InChI=1S/C9H17Br/c1-8(2)5-4-6-9(3)7-10/h5,9H,4,6-7H2,1-3H3 |
InChI Key |
BCJXXVDDJILCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CBr |
Origin of Product |
United States |
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